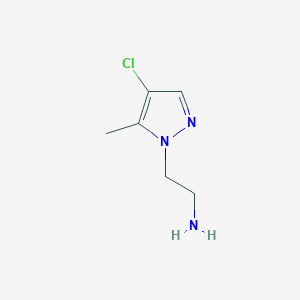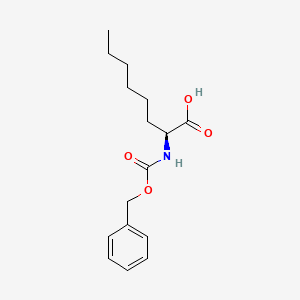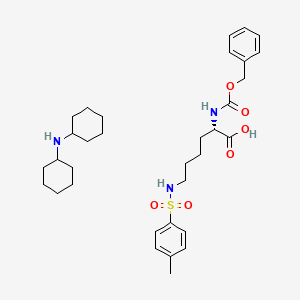
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
Übersicht
Beschreibung
“5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid” is a complex organic compound. It is related to “tert-butyl 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate”, which is a Lenalidomide Impurity . The compound has a molecular formula of C17H21N3O6 and a molecular weight of 363.37 .
Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It is soluble in acetonitrile . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone, revealing insights into the stability and degradation pathways of this compound under various conditions. Such research is crucial for understanding the stability and potential environmental impacts of similar compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Isoxazolin-5-one and 3-Nitropropanoic Acid Derivatives
Becker et al. (2017) reviewed natural compounds derived from isoxazolin-5-one and 3-nitropropanoic acid, highlighting their occurrence in nature and synthetic strategies. Understanding these natural products and their synthetic analogs could aid in the development of new pharmaceuticals or agrochemicals (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) conducted a pharmacological review of chlorogenic acid, highlighting its diverse biological and therapeutic roles. Such reviews provide a comprehensive understanding of the pharmacological properties of specific compounds, which could be analogous to those of "5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid" (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Hydantoin Derivatives in Drug Discovery
Shaikh et al. (2023) reviewed the importance of hydantoin derivatives in medicinal chemistry, highlighting their biological and pharmacological activity. Insights into the synthesis and applications of such derivatives can inform research on related compounds (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Eigenschaften
IUPAC Name |
5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-12(19)10(4-5-11(17)18)15-6-8-7(13(15)20)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQMLOEDIDSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)







amine dihydrochloride](/img/structure/B3089732.png)

![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)


